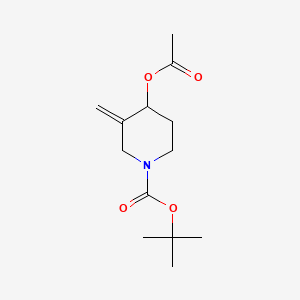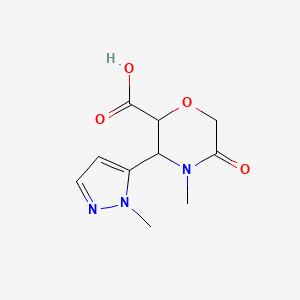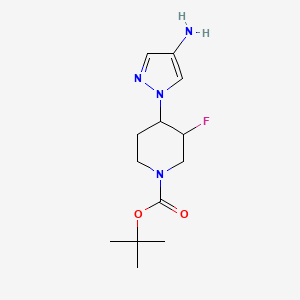
tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-氨基-1H-吡唑-1-基)-3-氟哌啶-1-羧酸叔丁酯: 是一种杂环化合物,在科学研究的各个领域具有潜在的应用。该化合物以哌啶环为特征,哌啶环被吡唑基、氨基和氟原子取代。叔丁基提供空间位阻,这可能会影响化合物的反应性和稳定性。
准备方法
合成路线和反应条件: 4-(4-氨基-1H-吡唑-1-基)-3-氟哌啶-1-羧酸叔丁酯的合成通常涉及多个步骤。一种常见的方法是从制备叔丁基 4-(4-硝基-1H-吡唑-1-基)哌啶-1-羧酸酯开始。然后将这种中间体进行还原反应,将硝基转化为氨基。 氟原子可以通过使用适当的氟化试剂进行亲核取代反应引入 .
工业生产方法: 该化合物的工业生产可能涉及优化反应条件以实现更高的产率和纯度。这包括控制温度、压力和反应时间,以及使用催化剂来提高反应速率。使用连续流动反应器和自动化系统可以进一步提高生产过程的效率。
化学反应分析
反应类型: 4-(4-氨基-1H-吡唑-1-基)-3-氟哌啶-1-羧酸叔丁酯可以发生各种化学反应,包括:
氧化: 氨基可以被氧化形成亚硝基或硝基衍生物。
还原: 中间体中的硝基可以被还原为氨基。
取代: 氟原子可以在适当条件下被其他亲核试剂取代。
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾等试剂。
还原: 在氢气存在下,如钯碳 (Pd/C) 等催化剂。
取代: 在碱存在下,胺或硫醇等亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氨基的氧化可以产生亚硝基或硝基衍生物,而取代反应可以引入各种官能团来代替氟原子。
科学研究应用
化学: 在化学领域,4-(4-氨基-1H-吡唑-1-基)-3-氟哌啶-1-羧酸叔丁酯用作合成更复杂分子的结构单元。
生物学: 在生物学研究中,该化合物可用于研究小分子与生物靶标之间的相互作用。 其氟原子可以用作氟-19 核磁共振 (NMR) 光谱中的探针,提供对分子相互作用和动力学的见解 .
医药: 在药物化学中,可以探索 4-(4-氨基-1H-吡唑-1-基)-3-氟哌啶-1-羧酸叔丁酯的潜在治疗特性。 其与特定生物靶标相互作用的能力使其成为药物开发的候选者 .
工业: 在工业领域,该化合物可用于生产特种化学品和材料。 其独特的反应性和稳定性使其适合各种应用,包括开发具有特定性能的新材料.
作用机制
4-(4-氨基-1H-吡唑-1-基)-3-氟哌啶-1-羧酸叔丁酯的作用机制涉及其与特定分子靶标的相互作用。氨基和氟原子在与这些靶标结合方面起着至关重要的作用,影响着化合物的生物活性。 确切的途径和靶标取决于特定的应用和所研究的生物系统 .
相似化合物的比较
类似化合物:
- 叔丁基 4-(4-氨基-1H-吡唑-1-基)哌啶-1-羧酸酯
- 叔丁基 4-(4-硝基-1H-吡唑-1-基)哌啶-1-羧酸酯
- 叔丁基 4-(4-氯-1H-吡唑-1-基)哌啶-1-羧酸酯
独特性: 4-(4-氨基-1H-吡唑-1-基)-3-氟哌啶-1-羧酸叔丁酯由于存在氟原子而独一无二,这会极大地影响其反应性和与生物靶标的相互作用。 氟原子可以增强化合物的稳定性和亲脂性,使其与非氟化类似物相比更适合某些应用 .
属性
分子式 |
C13H21FN4O2 |
|---|---|
分子量 |
284.33 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3 |
InChI 键 |
KQTNGQNVMJOMCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


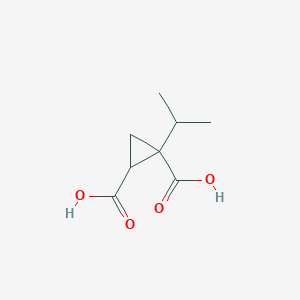
![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
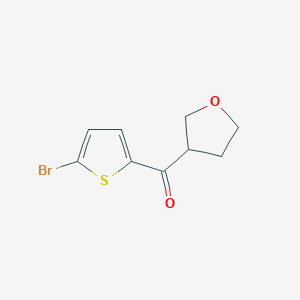
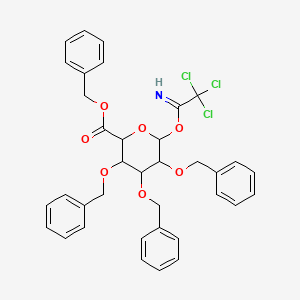
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)

![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)

